8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione
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Overview
Description
8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the imidazolidine ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the purine moiety: This step involves the condensation of the imidazolidine intermediate with a purine derivative.
Functionalization of the aromatic ring: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the piperidylethyl side chain: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups on the aromatic ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidine ring can be reduced to form a more saturated ring system.
Substitution: The piperidylethyl side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the imidazolidine ring can yield a more saturated imidazolidine derivative.
Scientific Research Applications
8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylphenol: A simpler aromatic compound with similar functional groups.
N-(2-methoxy-5-methylphenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide: A related compound with a similar aromatic structure and piperazine moiety.
Uniqueness
8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its combination of multiple functional groups and complex ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-16-7-8-18(32-3)17(15-16)27-13-14-28-19-20(24-22(27)28)25(2)23(31)29(21(19)30)12-11-26-9-5-4-6-10-26/h7-8,15H,4-6,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBBKTKEBMXIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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